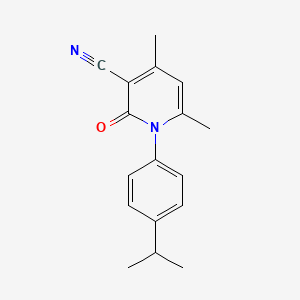

![molecular formula C17H16N4O2S B5808306 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole-based compounds involves designing and creating new compounds, then assessing their effects . The results are often compared to a known compound, such as doxorubicin . The structure of the synthesized compound is confirmed by various methods such as 1H, 13C, 2D NMR and LC-MS spectra .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole-based compounds involve various processes. For instance, compounds with a methoxy group as an electron donating moiety rendered higher activity than a nitro group as an electron withdrawing group . Some compounds activated caspases 3 and 9 in both PC3 and HT-29 cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole-based compounds are determined by various factors. For instance, the compound 2-Methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide (4d) has a melting point of 104 – 106°C and a yield of 74% .科学的研究の応用

Antiglycation Potential

The compound has been synthesized and evaluated for its antiglycation potential . In the search for potent antidiabetic drugs, this compound showed potent activity, better than the standard drug rutin . This makes it a potential candidate for further studies to develop lead antidiabetic compounds .

Antioxidant Activity

The compound has shown significant antioxidant activity . Oxidative stress and chronic hyperglycemia produce advanced glycation end-products (AGEs), which are associated with diabetic complications . The compound inhibits the formation of AGEs in vitro and stops the formation of glycation-derived free radicals .

Anticancer Therapeutics

Thiadiazole ring, a part of the compound, is a versatile scaffold widely studied in medicinal chemistry . Given the urgent need to develop novel, more effective anticancer therapeutics, this compound could be a potential candidate for anticancer drug development .

Protodeboronation

The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .

Formal Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are important compounds in medicinal chemistry .

作用機序

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, like the one , have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

The mesoionic character of the 1,3,4-thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction could lead to changes in the function of these targets, potentially inhibiting or enhancing their activity.

Pharmacokinetics

The presence of the sulfur atom in the 1,3,4-thiadiazole ring is attributed to its relatively good liposolubility, which could influence its absorption and distribution .

Result of Action

Given the reported biological activities of compounds with a 1,3,4-thiadiazole scaffold, it is plausible that this compound could have effects at the molecular and cellular level, potentially altering cellular functions and processes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-7-9-12(10-8-11)18-16(22)19-17-21-20-15(24-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUITAHGYMCKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)

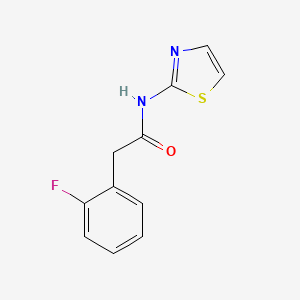

![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

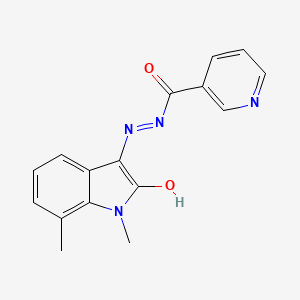

![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)

![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)

![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)

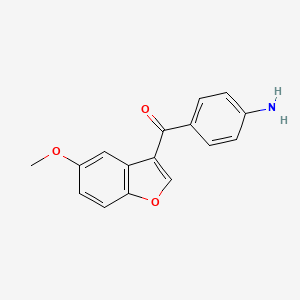

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)